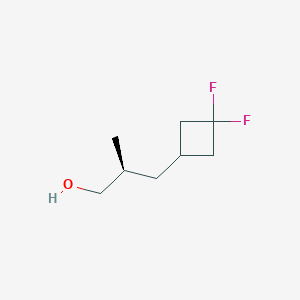
(2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol, also known as DF-MP, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential use as a drug candidate.
Mecanismo De Acción
The mechanism of action of (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol is not fully understood, but it is believed to act through multiple pathways. (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol has been shown to inhibit the activity of enzymes involved in cancer cell growth and reduce the expression of genes involved in inflammation. (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol also has antioxidant properties, which can protect cells from oxidative damage.
Biochemical and Physiological Effects:
(2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been shown to have a half-life of approximately 3 hours in rats and is rapidly metabolized to inactive metabolites. (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol has been shown to have a high bioavailability and can cross the blood-brain barrier, making it a promising drug candidate for the treatment of neurological diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol has several advantages for lab experiments, including its high yield and enantiomeric purity, low toxicity profile, and high bioavailability. However, its mechanism of action is not fully understood, and further studies are needed to determine its efficacy and safety in humans.
Direcciones Futuras
There are several future directions for (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol research, including the optimization of its synthesis method, the investigation of its mechanism of action, and the evaluation of its efficacy and safety in clinical trials. (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol can also be used as a starting point for the development of new drug candidates with improved properties. Overall, (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol has shown promise as a drug candidate for the treatment of various diseases and warrants further investigation.
Métodos De Síntesis
(2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the conversion of 2-cyclobutene-1,3-dione to 3,3-difluorocyclobutanone, which is then reduced to (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol using a chiral auxiliary. The final product is obtained in high yield and enantiomeric purity, making it suitable for further studies.
Aplicaciones Científicas De Investigación
(2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol has shown potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease research, (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
(2S)-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O/c1-6(5-11)2-7-3-8(9,10)4-7/h6-7,11H,2-5H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNXWUTVEZZCBT-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(C1)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CC(C1)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2939865.png)
![N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2939867.png)
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2939869.png)
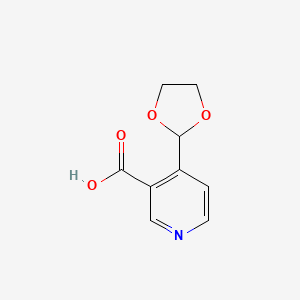
![N-allyl-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B2939872.png)
![1-Benzhydryl-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2939874.png)
![4-Chloropyrido[3,2-d]pyrimidine HCl](/img/structure/B2939876.png)

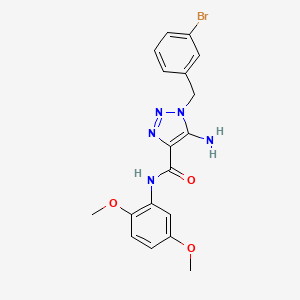
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2939881.png)
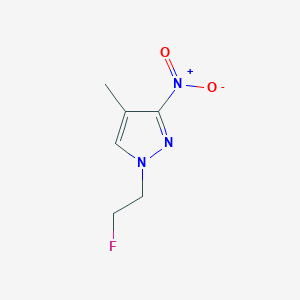
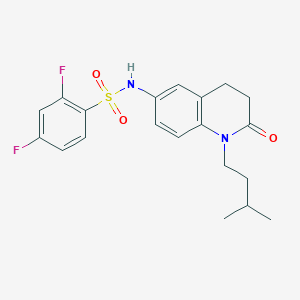

![2-(4-chlorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2939886.png)